molecular formula C19H21FO B2849809 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene CAS No. 91663-15-9

1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene

Cat. No.: B2849809
CAS No.: 91663-15-9
M. Wt: 284.374
InChI Key: XGJUNOAHZRLANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene is an organic compound that features a fluorine atom, a methoxyphenyl group, and a cyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-hydroxy-3-[1-(4-methoxyphenyl)cyclohexyl]benzene.

    Reduction: Formation of 1-fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]cyclohexane.

    Substitution: Formation of 1-methoxy-3-[1-(4-methoxyphenyl)cyclohexyl]benzene.

Scientific Research Applications

1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl and cyclohexyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

  • 1-Fluoro-3-[1-(4-hydroxyphenyl)cyclohexyl]benzene
  • 1-Fluoro-3-[1-(4-methylphenyl)cyclohexyl]benzene
  • 1-Fluoro-3-[1-(4-ethylphenyl)cyclohexyl]benzene

Comparison: 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene is unique due to the presence of the methoxy group, which can undergo various chemical transformations, providing versatility in synthetic applications. The fluorine atom enhances the compound’s stability and reactivity compared to its non-fluorinated analogs.

Properties

IUPAC Name

1-fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FO/c1-21-18-10-8-15(9-11-18)19(12-3-2-4-13-19)16-6-5-7-17(20)14-16/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJUNOAHZRLANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.